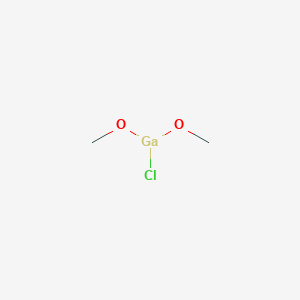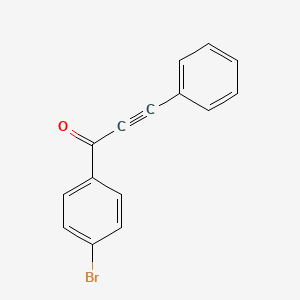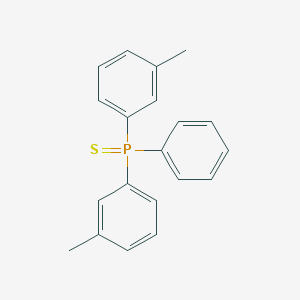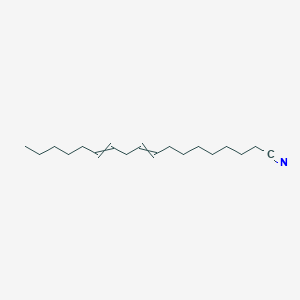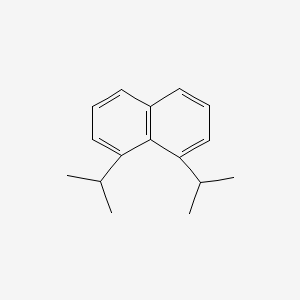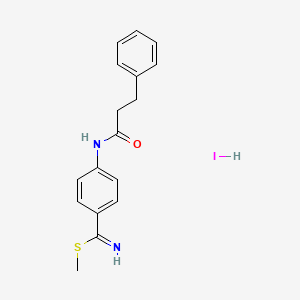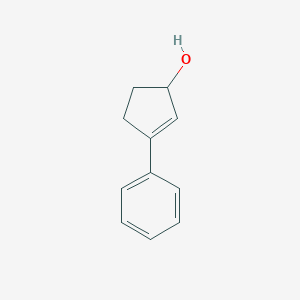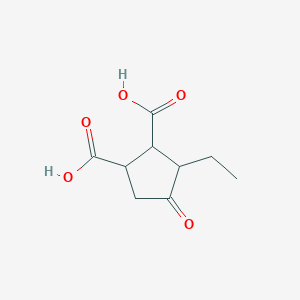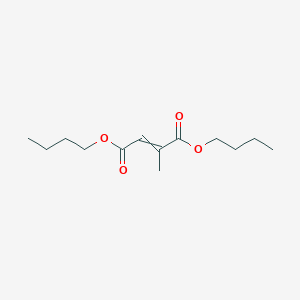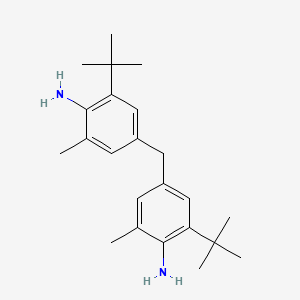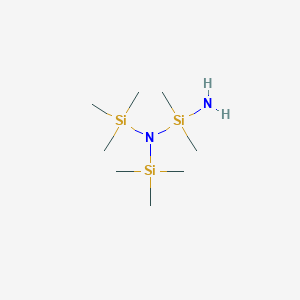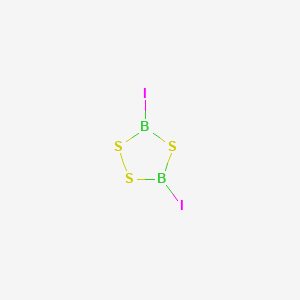![molecular formula C12H9N5S B14710659 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine CAS No. 21308-98-5](/img/structure/B14710659.png)
5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine: is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities, including antibacterial, antitumor, anticonvulsant, anti-inflammatory, and antiviral properties . The structure of this compound consists of a pyrimidine ring fused with a triazine ring and a benzylsulfanyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated pyrimido[5,4-e][1,2,4]triazine.
Substitution: Various substituted pyrimido[5,4-e][1,2,4]triazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine is used as a building block in the synthesis of other heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its cytotoxic activity against human lung carcinoma (A549) cell lines, showing promising anticancer properties .
Medicine: Due to its antitumor activity, this compound is being explored as a potential therapeutic agent for cancer treatment .
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine involves its interaction with cellular targets, leading to cytotoxic effects. The compound induces DNA damage in cancer cells, which triggers apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA replication and repair processes.
Comparaison Avec Des Composés Similaires
Pyrimido[5,4-e][1,2,4]triazine: The parent compound without the benzylsulfanyl group.
Pyrimido[4,5-e][1,2,4]triazine-6,8-diones: Known for their antiviral, antimicrobial, anti-inflammatory, and analgesic properties.
Uniqueness: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine is unique due to the presence of the benzylsulfanyl group, which enhances its biological activity and provides additional sites for chemical modification. This makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Numéro CAS |
21308-98-5 |
|---|---|
Formule moléculaire |
C12H9N5S |
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
5-benzylsulfanylpyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H9N5S/c1-2-4-9(5-3-1)6-18-12-10-11(14-7-15-12)17-16-8-13-10/h1-5,7-8H,6H2 |
Clé InChI |
SQUPLDREBOVBBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
